molecular formula C15H10N4 B4739444 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole

4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole

Cat. No. B4739444
M. Wt: 246.27 g/mol
InChI Key: NWOGCJAHMDWNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit various biological activities, which have been extensively studied in recent years.

Mechanism of Action

The mechanism of action of 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation and survival. It has also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole are diverse and depend on the specific biological activity being studied. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce the replication of certain viruses. It has also been shown to have a cytotoxic effect on bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to exhibit strong biological activity at low concentrations, making it a useful tool for studying specific enzymes and signaling pathways. However, one limitation of using this compound is its potential toxicity. Like many other heterocyclic compounds, 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole can be toxic to cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole. One area of interest is the development of new derivatives of this compound with improved biological activity and specificity. Another area of interest is the study of the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and viral infections. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole and its effects on different biological systems.

Scientific Research Applications

4-(4-pyridinyl)pyrimido[1,2-a]benzimidazole has been extensively studied for its potential therapeutic properties. This compound has been found to exhibit various biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial activities. It has also been shown to inhibit certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the development and progression of various diseases.

properties

IUPAC Name

4-pyridin-4-ylpyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c1-2-4-14-12(3-1)18-15-17-10-7-13(19(14)15)11-5-8-16-9-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOGCJAHMDWNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=CC=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimido[1,2-a][1,3]benzimidazole, 4-(4-pyridinyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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